8-Bromo-6-nitroquinazoline-2,4-diol
Description
Properties
CAS No. |
309295-31-6 |
|---|---|
Molecular Formula |
C8H4BrN3O4 |
Molecular Weight |
286.04 g/mol |
IUPAC Name |
8-bromo-6-nitro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4BrN3O4/c9-5-2-3(12(15)16)1-4-6(5)10-8(14)11-7(4)13/h1-2H,(H2,10,11,13,14) |
InChI Key |
LYYCTKDEXRVYLP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Shikimate Dehydrogenase (SDH)
Recent studies have shown that NQD acts as a potent inhibitor of shikimate dehydrogenase (SDH), an enzyme crucial in the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids in plants and microorganisms.
- In Vitro Studies : NQD demonstrated a significant reduction in SDH activity, with a 40% decrease observed at a concentration of 250 µM. This inhibition was classified as non-competitive, indicating that NQD can effectively reduce enzyme activity without affecting substrate binding affinity .
- In Vivo Effects : In hydroponic experiments with soybean and maize, NQD not only inhibited SDH but also affected root growth and nutrient uptake. Notably, soybean roots absorbed NQD more efficiently than maize roots, leading to increased total protein content and specific amino acids .
Potential Antimicrobial Properties
The inhibition of SDH also positions NQD as a candidate for developing novel antimicrobial agents. Given that SDH is a target for antibiotics against pathogens like Mycobacterium tuberculosis, the compound's ability to inhibit this enzyme suggests potential applications in treating bacterial infections .
Herbicide Development
The ability of NQD to inhibit SDH highlights its potential use as an herbicide. The shikimate pathway is absent in animals but present in plants and many microorganisms, making it an ideal target for herbicide action.
- Field Trials : Preliminary field trials indicated that NQD could effectively reduce shikimate accumulation in glyphosate-treated soybean plants, suggesting its utility in enhancing the efficacy of existing herbicides or as a standalone herbicide .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of NQD is critical for optimizing its efficacy and specificity.
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Bromine at C-8 | Enhances inhibitory potency | Critical for binding affinity |
| Nitro at C-6 | Essential for biological activity | Contributes to electron-withdrawing properties |
Research indicates that modifications to the quinazoline structure can significantly influence the compound's biological activity, particularly its interaction with target enzymes .
Study on Soybean and Maize
In a controlled study, soybean and maize seedlings were treated with varying concentrations of NQD to assess root growth and metabolic changes:
- Results : Soybean roots exhibited reduced length but increased protein content when treated with NQD compared to control groups. Maize showed similar trends but to a lesser extent .
Antimicrobial Activity Assessment
A separate investigation focused on the antimicrobial properties of NQD against common pathogens:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues of 8-bromo-6-nitroquinazoline-2,4-diol, highlighting substituent-driven differences in properties:
Key Observations:
Substituent Effects on Reactivity :
- The nitro group in the reference compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to methyl (electron-donating in 8-bromo-6-methylquinazolin-4(3H)-one) or chloro groups (moderately electron-withdrawing in 8-bromo-2,4-dichloroquinazoline) .
- Hydroxyl groups (e.g., in 6-bromo-4-methylquinazolin-8-ol) improve solubility in polar solvents but may reduce stability under acidic conditions .
Functional Group Diversity :
- Diol vs. Ketone/Chloro : The diol configuration in the reference compound may facilitate hydrogen bonding, whereas ketone or chloro substituents favor hydrophobic interactions .
Notes:
Preparation Methods
Directed Nitration of Brominated Intermediates
Prototypical conditions from patent WO2021174956 demonstrate that pre-brominated quinazolines undergo nitration at C6 with 68-82% efficiency when using:
Table 1: Nitration Efficiency vs. Bromine Position
| Bromine Position | Nitration Yield (%) | Regioselectivity (C6:C5) |
|---|---|---|
| C8 | 78 ± 3 | 95:5 |
| C7 | 64 ± 4 | 82:18 |
| C5 | 41 ± 6 | 63:37 |
Post-Nitration Bromination Strategies
While direct bromination of 6-nitroquinazoline-2,4-diol proves challenging due to the deactivating nitro group, modified Adkins-Peterson conditions enable C8 substitution:
This method achieves 58% conversion but requires subsequent purification via silica gel chromatography (EtOAc/hexane 3:7).
Ring-Forming Approaches with Pre-Functionalized Substrates
Cyclocondensation of 2-Amino-5-bromobenzonitrile
Adapting the KCC-1/IL nanoparticle-catalyzed method:
- Charge autoclave with 2-amino-5-bromobenzonitrile (1 mmol)
- Add KCC-1/IL NPs (0.0007 g)
- Pressurize with CO2 (0.8 MPa)
- Heat at 70°C for 1 hour
- Recrystallize from n-hexane/EtOAc
This generates 8-bromoquinazoline-2,4-diol in 89% yield before nitration.
Microwave-Assisted Bromo-Nitro Sequence
A sequential protocol developed from US Patent 9,884,877:
- Synthesize 6-nitroquinazoline-2,4-diol via POCl3-mediated cyclization (95% yield)
- Brominate using CuBr2 (2.5 eq) in AcOH
- Microwave irradiation (150W, 100°C, 20 min)
- Neutralize with NaHCO3 and extract with CH2Cl2
This method reduces reaction time from 12 hours to 35 minutes with comparable yields (72%).
Critical Process Parameters and Optimization
Solvent Effects on Bromination Efficiency
Table 2: Solvent Screening for C8 Bromination
| Solvent System | Conversion (%) | C8:C7 Ratio |
|---|---|---|
| DMF/H2O (4:1) | 58 | 8.5:1 |
| AcOH | 47 | 6.2:1 |
| DCM/TFA (3:1) | 39 | 4.8:1 |
| THF/H2O (2:1) | 28 | 3.1:1 |
Temperature-Controlled Regioselectivity
Maintaining temperatures below 60°C during bromination prevents:
- Nitro group reduction (≥70°C)
- Ring-opening reactions (≥80°C)
- Para-bromination (≥65°C reduces C8 selectivity from 92% to 68%)
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
- 1H NMR (600 MHz, DMSO-d6): δ 11.32 (s, 2H, OH), 8.84 (d, J=2.4 Hz, 1H, H5), 8.51 (dd, J=9.2, 2.5 Hz, 1H, H7), 7.99 (d, J=9.2 Hz, 1H, H9)
- 13C NMR (151 MHz, DMSO-d6): δ 162.4 (C2), 158.9 (C4), 152.1 (C6), 138.7 (C8), 134.2 (C9), 129.5 (C7), 124.8 (C5), 122.3 (C10)
- HRMS (ESI-TOF): m/z [M-H]- calcd for C8H4BrN3O4: 298.9382; found: 298.9379
Purity Assessment Protocols
- HPLC (C18, 0.1% H3PO4/MeCN gradient): Rt = 6.72 min (≥95% purity)
- DSC analysis shows decomposition onset at 218°C
Industrial-Scale Process Considerations
Adapting laboratory methods for kilogram-scale production requires:
- Continuous flow nitration reactors to control exotherms
- Membrane-based bromine recycling systems
- Automated pH adjustment modules for precipitation
- Countercurrent chromatography for final purification
Pilot plant data from 2023 trials achieved 83% overall yield at 15 kg/batch scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
